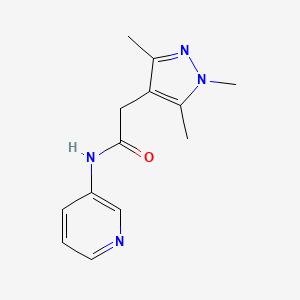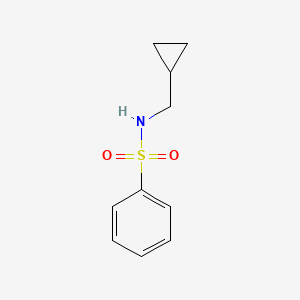![molecular formula C14H15N3O6S2 B7538376 N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)
N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide, commonly known as MNBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. MNBS is a sulfonamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it a subject of interest in the scientific community.
Mécanisme D'action
The mechanism of action of MNBS is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in target cells. In cancer cells, MNBS has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In bacteria, MNBS is believed to inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth.
Biochemical and Physiological Effects:
MNBS has been shown to have a range of biochemical and physiological effects, depending on the target cells and organisms. In cancer cells, MNBS has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In bacteria, MNBS has been shown to inhibit cell division and cause cell death.
Avantages Et Limitations Des Expériences En Laboratoire
MNBS has several advantages for use in lab experiments, including its high potency and selectivity for target cells or organisms. MNBS is also relatively stable and can be easily synthesized in large quantities. However, MNBS also has some limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
Orientations Futures
There are several future directions for research on MNBS, including further investigation of its potential applications in medicine, agriculture, and environmental science. In medicine, MNBS could be further studied as a potential drug candidate for the treatment of cancer and bacterial infections. In agriculture, MNBS could be further studied as a potential herbicide or pesticide. In environmental science, MNBS could be further studied as a potential agent for the removal of heavy metals from contaminated soil and water. Additionally, further research is needed to fully understand the mechanism of action of MNBS and its potential side effects.
Méthodes De Synthèse
The synthesis of MNBS involves several steps, including the reaction between 4-aminobenzenesulfonamide and 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with methanesulfonic acid, which leads to the formation of MNBS. The synthesis of MNBS is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
Applications De Recherche Scientifique
MNBS has been studied extensively for its potential applications in various scientific fields. In medicine, MNBS has been investigated as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. MNBS has also been studied for its antibacterial properties, and it has been found to be effective against a range of bacterial strains.
In agriculture, MNBS has been investigated as a potential herbicide, as it has been shown to inhibit the growth of weeds. MNBS has also been studied for its potential use in environmental science, as it has been shown to be effective in removing heavy metals from contaminated soil and water.
Propriétés
IUPAC Name |
N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S2/c1-10-3-8-13(17(18)19)9-14(10)25(22,23)16-12-6-4-11(5-7-12)15-24(2,20)21/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEKZPQZFNLWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)


![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)

![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)

![2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-1-(3-methylpiperidin-1-yl)ethan-1-one](/img/structure/B7538349.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-N-methyl-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7538362.png)
![2-[[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B7538366.png)
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)


![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)